molecular formula C14H7FN2O4 B13939720 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione

2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione

Cat. No.: B13939720
M. Wt: 286.21 g/mol
InChI Key: JOHQGHOIMOWVTA-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is a chemical compound characterized by the presence of a fluoro and nitro group on a phenyl ring, which is attached to an isoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione typically involves the nitration of a fluorinated aromatic compound followed by cyclization. One common method involves the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline . This intermediate can then undergo a cyclization reaction with phthalic anhydride under acidic conditions to form the desired isoindole-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency. For example, the nitration step can be performed in a continuous-flow millireactor system, which allows for better control over reaction conditions and minimizes the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in a polar solvent.

Major Products

    Reduction: 2-(2-Fluoro-4-amino-phenyl)-isoindole-1,3-dione.

    Substitution: Products depend on the nucleophile used, such as 2-(2-Hydroxy-4-nitro-phenyl)-isoindole-1,3-dione when using hydroxide ions.

Scientific Research Applications

2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.

Properties

Molecular Formula

C14H7FN2O4

Molecular Weight

286.21 g/mol

IUPAC Name

2-(2-fluoro-4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7FN2O4/c15-11-7-8(17(20)21)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H

InChI Key

JOHQGHOIMOWVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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